Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)

Cationic Polymerization Monomer Reactivity Structure-Property Relationship

Benzene, [(1-ethenyl-1-propenyl)oxy]-(9CI) (CAS 199923-60-9) is an aryl 1-propenyl ether with the molecular formula C₁₁H₁₂O, specifically identified as the (E)-1,3-pentadien-3-yloxy isomer. It features a unique conjugated dienyl ether structure (Ph-O-C(CH=CH₂)=CH-CH₃) distinct from common phenyl vinyl or allyl ethers.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
Cat. No. B12572225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC=C(C=C)OC1=CC=CC=C1
InChIInChI=1S/C11H12O/c1-3-10(4-2)12-11-8-6-5-7-9-11/h3-9H,1H2,2H3
InChIKeySJUZWWDFJQMBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Verifiable Benzene, [(1-ethenyl-1-propenyl)oxy]-(9CI) for Specialized Polymer Research


Benzene, [(1-ethenyl-1-propenyl)oxy]-(9CI) (CAS 199923-60-9) is an aryl 1-propenyl ether with the molecular formula C₁₁H₁₂O, specifically identified as the (E)-1,3-pentadien-3-yloxy isomer . It features a unique conjugated dienyl ether structure (Ph-O-C(CH=CH₂)=CH-CH₃) distinct from common phenyl vinyl or allyl ethers. This compound is primarily cited in early-stage polymer chemistry research, particularly in studies of cationic polymerization reactivity and monomer structure-property relationships [1]. Its procurement is niche, often complicated by database misassignments to a thiophene derivative, making verified structural identity the first critical selection criterion .

Why Phenyl Vinyl Ether or Alkyl Propenyl Ethers Cannot Substitute Benzene, [(1-ethenyl-1-propenyl)oxy]-(9CI) in Cationic Systems


A simple substitution with phenyl vinyl ether (PhVE) or an alkyl propenyl ether is scientifically invalid for studies focused on controlled reactivity. Literature confirms that phenyl propenyl ethers, as a class, are significantly less reactive than their phenyl vinyl ether counterparts in cationic polymerization [1]. Conversely, they are also less reactive than alkyl propenyl ethers, which polymerize more readily but lack the aromatic ring's electronic and steric contributions [2]. The target compound's specific conjugated dienyl structure results in unique propagation and chain-transfer behaviors, including Friedel-Crafts side reactions, that directly determine oligomer molecular weight and are not replicated by either analogue class [2].

Quantitative Differentiation Guide: Benzene, [(1-ethenyl-1-propenyl)oxy]-(9CI) vs. Key Analogues


Cationic Reactivity: Aryl Propenyl Ether vs. Phenyl Vinyl Ether

In a foundational study of phenyl propenyl ethers, the unsubstituted parent compound (the target class) was found to be less reactive than the corresponding phenyl vinyl ether (PhVE) in cationic homopolymerization and copolymerization [1]. The study established a Hammett reaction constant (ρ) of -2.1 for the cationic copolymerization of ring-substituted phenyl propenyl ethers, indicating a strong sensitivity of the reactive site to substituent electronic effects, a quantitative parameter not available for the vinyl ether analogues in the same context [1].

Cationic Polymerization Monomer Reactivity Structure-Property Relationship

Photopolymerization Efficiency: Aryl vs. Alkyl 1-Propenyl Ethers

A systematic study on photoinitiated cationic polymerization revealed that aryl 1-propenyl ethers (ArPE), the compound class of the target, exhibit much lower reactivity compared to their alkyl 1-propenyl ether analogues [1]. This lower reactivity is quantitatively manifested by the formation of only low-yield oligomers when using standard diaryliodonium salt photoinitiators. The mechanism is attributed to a competing side reaction: chain transfer via Friedel-Crafts alkylation on the aromatic ring, which terminates vinyl propagation and caps the molecular weight, a pathway inaccessible to purely alkyl propenyl ethers [1].

Photopolymerization Cationic UV-Curing Monomer Design

Physicochemical Property Benchmark: Computated Values for Purity Assessment

To differentiate the target ether from a common database misassignment (a thiophene derivative with molecular formula C₁₄H₁₄OS and MW 230.33), the computed physicochemical properties for the correct (E)-isomer provide key verification benchmarks . The calculated boiling point is 230.6°C at 760 mmHg, density is 0.954 g/cm³, and the refractive index is 1.52 . These values serve as initial quality checks against the erroneous C₁₄H₁₄OS structure, which would have fundamentally different properties, and against alkyl analogues, which lack the dense aromatic absorption.

Quality Control Structural Verification Physicochemical Properties

Definitive Application Scenarios Derived from Differentiation Evidence for Benzene, [(1-ethenyl-1-propenyl)oxy]-(9CI)


Mechanistic Studies of Cationic Chain Transfer via Friedel-Crafts Alkylation

This compound is the ideal monomer for investigating aromatic chain transfer because its unique structure—a conjugated dienyl ether framework fused to a phenyl ring—directly initiates competitive Friedel-Crafts alkylation, which is the confirmed cause of low-molecular-weight oligomer formation, a reaction pathway completely absent in its alkyl 1-propenyl ether counterparts [1].

Precision Synthesis of Low-Molecular-Weight Oligomers with Aryl End-Groups

When the specific goal is to create low-MW oligomers possessing aryl end-groups via cationic routes, the target compound's inherent chain-transfer chemistry, which caps molecular weight, is a design feature rather than a flaw. This allows for predictable oligomerization that cannot be replicated using the more reactive phenyl vinyl ether, which would primarily yield high polymer [1].

Fundamental Reactivity Studies: Tuning Copolymer Composition with the ρ = -2.1 Parameter

Researchers seeking to systematically tune the composition of copolymers with vinyl ethers can use the established Hammett reaction constant (ρ = -2.1) for ring-substituted phenyl propenyl ethers [1]. This quantitative parameter, derived for this compound class but not established universally for analogue systems, provides a predictive framework for monomer design and selection.

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